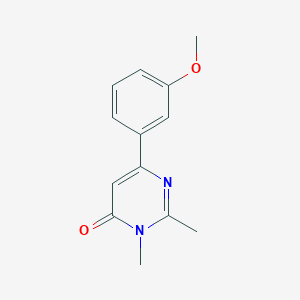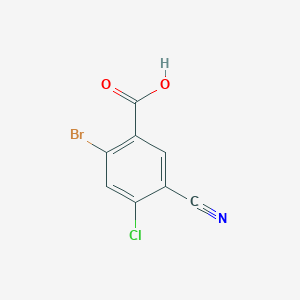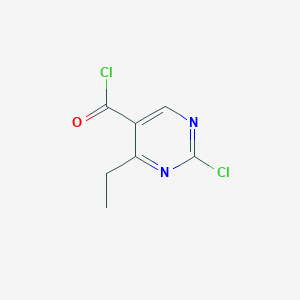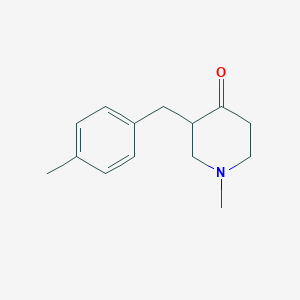![molecular formula C8H8N4O3S B13098061 [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- CAS No. 3043-83-2](/img/structure/B13098061.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- is a heterocyclic compound that belongs to the class of fused triazolo-pyrimidines. These compounds are known for their valuable biological properties, including antifungal, antibacterial, antitumor, and anti-inflammatory activities . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by condensing diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach is the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines . Industrial production methods often involve the use of mild oxidation with iron (III) chloride, followed by water extraction and recrystallization .
Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride for oxidation and orthoesters for condensation reactions . Major products formed from these reactions include various substituted triazolo-pyrimidines, which exhibit diverse biological activities .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal, antibacterial, and antitumor agent . It is also being investigated for its potential use in treating Alzheimer’s disease and insomnia . Additionally, complexes of triazolo-pyrimidines with platinum and ruthenium have shown high activity against parasites and cancer .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of cell apoptosis and G2/M phase arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds to [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds also exhibit significant biological activities, such as anticancer and antiviral properties . the unique structure of [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid, 1,5-dihydro-7-methyl-2-(methylthio)-5-oxo- provides it with distinct advantages in terms of its biological activity and potential therapeutic applications .
Properties
CAS No. |
3043-83-2 |
|---|---|
Molecular Formula |
C8H8N4O3S |
Molecular Weight |
240.24 g/mol |
IUPAC Name |
7-methyl-2-methylsulfanyl-5-oxo-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H8N4O3S/c1-3-4(6(14)15)5(13)9-7-10-8(16-2)11-12(3)7/h1-2H3,(H,14,15)(H,9,10,11,13) |
InChI Key |
WGXFKPXBSSBWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC2=NC(=NN12)SC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[4,5-b]pyrazine, 2-(1,1-dimethylethyl)-](/img/structure/B13097983.png)
![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)

![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)


![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)



